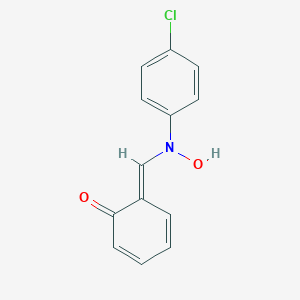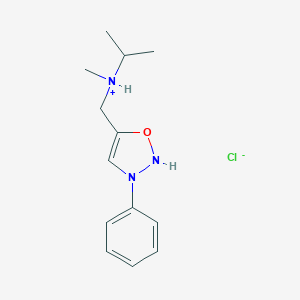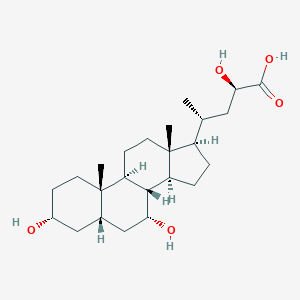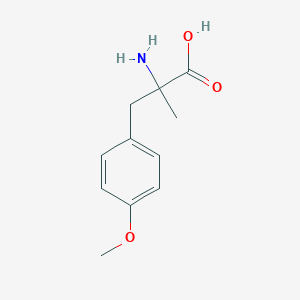
CHLOFENAMIC ACID
Übersicht
Beschreibung
S 14506 hydrochloride is a potent and selective agonist of the 5-HT1A receptor, which also acts as an antagonist at the 5-HT2A and 5-HT2C receptors. This compound has shown significant potential in scientific research, particularly in the study of anxiety and depression due to its unique pharmacological profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S 14506 hydrochloride involves multiple steps, starting with the preparation of the core structure, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide. The process typically includes:
Formation of the naphthalene derivative: This step involves the methoxylation of a naphthalene precursor.
Piperazine coupling: The naphthalene derivative is then coupled with piperazine under controlled conditions.
Benzamide formation: The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of S 14506 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Arten von Reaktionen
S 14506 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Methoxygruppe am Naphthalenring verändern.
Reduktion: Reduktionsreaktionen können die Benzamid-Einheit beeinflussen.
Substitution: Halogen-Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Halogenierung kann unter kontrollierten Bedingungen mit Reagenzien wie Brom oder Chlor erreicht werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation der Methoxygruppe zur Bildung eines Carbonsäurederivats führen.
Wissenschaftliche Forschungsanwendungen
S 14506 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von 5-HT1A-Rezeptoragonisten verwendet.
Biologie: Untersucht für seine Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Dopamin.
Medizin: Wird als potenzieller anxiolytisches und antidepressives Mittel aufgrund seines einzigartigen Rezeptorprofils erforscht.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Serotoninrezeptoren abzielen
Wirkmechanismus
S 14506 Hydrochlorid übt seine Wirkungen hauptsächlich über den 5-HT1A-Rezeptor aus, wo es als vollständiger Agonist wirkt. Diese Interaktion beinhaltet die Bindung der Verbindung an den Rezeptor, die zur Aktivierung von G-Protein-gekoppelten Signalwegen führt. Zusätzlich trägt seine antagonistische Wirkung an den 5-HT2A- und 5-HT2C-Rezeptoren zu seinem Gesamtpharmakologieprofil bei und beeinflusst die Neurotransmitterfreisetzung und die Rezeptorsensitivität .
Wissenschaftliche Forschungsanwendungen
S 14506 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of 5-HT1A receptor agonists.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored as a potential anxiolytic and antidepressant agent due to its unique receptor profile.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Wirkmechanismus
S 14506 hydrochloride exerts its effects primarily through the 5-HT1A receptor, where it acts as a full agonist. This interaction involves the binding of the compound to the receptor, leading to the activation of G-protein coupled pathways. Additionally, its antagonistic action at the 5-HT2A and 5-HT2C receptors contributes to its overall pharmacological profile, influencing neurotransmitter release and receptor sensitivity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Buspiron: Ein weiterer 5-HT1A-Rezeptoragonist, der bei der Behandlung von Angstzuständen eingesetzt wird.
WAY-100635: Ein selektiver 5-HT1A-Rezeptorantagonist, der in der Forschung eingesetzt wird.
8-OH-DPAT: Ein bekannter 5-HT1A-Rezeptoragonist, der in verschiedenen Studien verwendet wird.
Einzigartigkeit
S 14506 Hydrochlorid ist einzigartig aufgrund seiner dualen Wirkung als 5-HT1A-Rezeptoragonist und 5-HT2A/2C-Rezeptorantagonist. Diese duale Aktivität bietet ein breiteres Spektrum an Wirkungen, was sie besonders wertvoll für die Untersuchung komplexer neuropsychiatrischer Erkrankungen macht .
Eigenschaften
IUPAC Name |
(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)15(17)9-10-3-1-2-4-13(10)16/h1-9,17H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGNPYGTSRVRDR-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN(C2=CC=C(C=C2)Cl)O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C\N(C2=CC=C(C=C2)Cl)O)/C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















